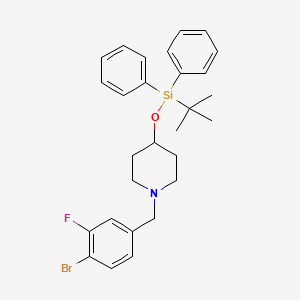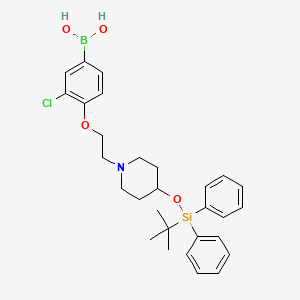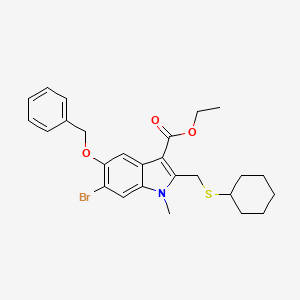![molecular formula C17H30N2O4 B1408308 t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate CAS No. 1440535-57-8](/img/structure/B1408308.png)
t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C17 H30 N2 O4 . It is offered by various suppliers for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate” are not fully detailed in the available resources. Some properties such as melting point, boiling point, density, molecular formula, and molecular weight can be found in certain databases .Applications De Recherche Scientifique
Intermediate for PARP Inhibitors
This compound serves as an intermediate in the synthesis of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are a class of pharmacological inhibitors that have a wide range of applications in cancer therapy, particularly for tumors with BRCA-1 and BRCA-2 mutations.
Catalytic Protodeboronation
It is used in the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, by providing a method for the selective removal of boron groups.
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of heterocyclic compounds, which are a core structure in many drugs . These compounds have diverse applications due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Palladium-Catalyzed α-Arylation
It acts as a substrate in palladium-catalyzed α-arylation reactions with heterocyclic bromides and chlorides . This reaction is used to create complex molecules for drug discovery and material science.
Organic Synthesis
This compound is a key reagent in organic synthesis, providing a protective group for amines during the synthesis of various organic molecules . The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under mild conditions.
Chemical Research and Development
It is utilized in chemical research and development for the creation of new chemical entities (NCEs). NCEs are essential for the discovery of novel therapeutic agents with potential applications in medicine.
Peptide Synthesis
The compound is used in peptide synthesis as a protecting group for amino acids . Protecting groups are vital in peptide synthesis to prevent unwanted side reactions and to allow for the sequential addition of amino acids.
Material Science
Lastly, it finds application in material science for the development of new polymers and coatings . The unique chemical structure of the compound allows for the creation of materials with specific properties, such as increased durability or biocompatibility.
Propriétés
IUPAC Name |
ethyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-5-22-15(20)13-6-9-18(10-7-13)14-8-11-19(12-14)16(21)23-17(2,3)4/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJJBAROEGCSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118463 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate | |
CAS RN |
1440535-57-8 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)





![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)




